|
REACTION_CXSMILES
|
N[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.N([O-])=O.[Na+].[OH-].[Na+].[BrH:18]>O>[Br:18][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2 |f:1.2,3.4|
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C2C=CC=NC2=CC=C1
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
NaNO2
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
CuBr
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for about 30 minutes at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
WAIT
|
|
Details
|
at r.t. for about 1.5 hours
|
|
Duration
|
1.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture is transferred to an addition funnel and 75° C.
|
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred for about 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to r.t.
|
|
Type
|
STIRRING
|
|
Details
|
which is then stirred for another 2 hours
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled to 0° C.
|
|
Type
|
FILTRATION
|
|
Details
|
The solution is filtered
|
|
Type
|
WASH
|
|
Details
|
the solids are washed with DCM
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer is extracted with DCM (2×200 mL)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue is chromatographed on silica gel
|
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C2C=CC=NC2=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.6 g | |
| YIELD: PERCENTYIELD | 22% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |